molecular formula C6H10BNO2S B15233738 (5-(Aminomethyl)-4-methylthiophen-2-yl)boronicacid

(5-(Aminomethyl)-4-methylthiophen-2-yl)boronicacid

Cat. No.: B15233738
M. Wt: 171.03 g/mol
InChI Key: XRBGYJDXWKJMPC-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both an aminomethyl group and a boronic acid group on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronate esters or boronic anhydrides.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonylated thiophene derivatives.

Scientific Research Applications

(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminomethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring instead of a thiophene ring.

    (4-Methylphenyl)boronic acid: Similar structure but with a methyl group on the phenyl ring.

    (5-Bromothiophen-2-yl)boronic acid: A thiophene derivative with a bromine atom instead of an aminomethyl group.

Uniqueness

(5-(Aminomethyl)-4-methylthiophen-2-yl)boronic acid is unique due to the presence of both an aminomethyl group and a boronic acid group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C6H10BNO2S

Molecular Weight

171.03 g/mol

IUPAC Name

[5-(aminomethyl)-4-methylthiophen-2-yl]boronic acid

InChI

InChI=1S/C6H10BNO2S/c1-4-2-6(7(9)10)11-5(4)3-8/h2,9-10H,3,8H2,1H3

InChI Key

XRBGYJDXWKJMPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(S1)CN)C)(O)O

Origin of Product

United States

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